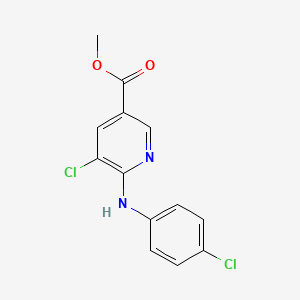
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro-substituted phenylamino group attached to the nicotinic acid core, which is further esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester typically involves the following steps:
Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The resulting 6-amino-5-chloronicotinic acid is then reacted with 4-chloroaniline under suitable conditions to form the desired phenylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-chloronicotinic acid: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Nicotinic Acid Derivatives: Compounds with similar structures but different substituents.
Uniqueness
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro-substitution and ester functionality make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H10Cl2N2O2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-(4-chloroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-13(18)8-6-11(15)12(16-7-8)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Clave InChI |
OIHXYFKPFTXAHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


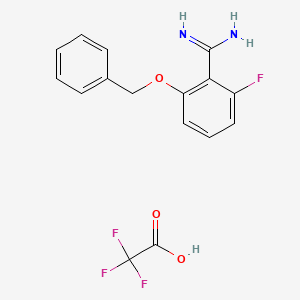


![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)

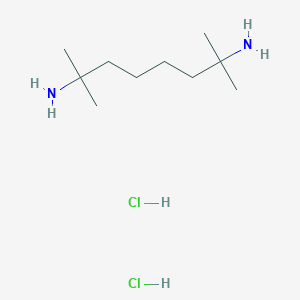

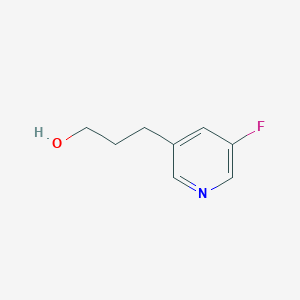
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
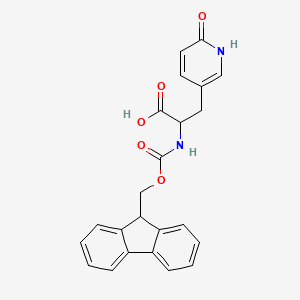
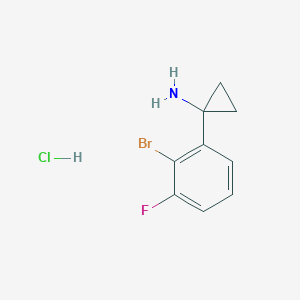

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
